molecular formula C6H7NO2S B1283538 3-Amino-4-methylthiophene-2-carboxylic acid CAS No. 23968-18-5

3-Amino-4-methylthiophene-2-carboxylic acid

Cat. No.: B1283538
CAS No.: 23968-18-5
M. Wt: 157.19 g/mol
InChI Key: AKXYKVHNZQCHMF-UHFFFAOYSA-N
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Description

3-Amino-4-methylthiophene-2-carboxylic acid (CAS 23968-18-5) is a solid heterocyclic compound with a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol . This chemical serves as a versatile synthetic intermediate and key building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of more complex thiophene-containing structures; for instance, its methyl ester derivative, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), is a known precursor and is offered with a high purity of over 98% . The compound has a calculated density of approximately 1.429 g/cm³ and a melting point of 123°C . It is slightly soluble in water, with a calculated solubility of about 1.6 g/L at 25°C . As a multifunctional molecule featuring both a carboxylic acid and an amino group on its thiophene ring, it is ideal for constructing diverse compound libraries and for use in polymer research. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet before use and handle it with appropriate personal protective equipment.

Properties

IUPAC Name

3-amino-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXYKVHNZQCHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566629
Record name 3-Amino-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23968-18-5
Record name 3-Amino-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reaction to Form Methyl 3-Amino-4-methylthiophene-2-carboxylate

The synthesis begins with the cyclization of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester. This step introduces the amino group via hydroxylamine hydrochloride in the presence of iron(III) chloride (FeCl₃) and 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) in N,N-dimethylformamide (DMF).

Reaction Conditions

  • Temperature : 70–90°C
  • Time : 4 hours
  • Workup : Evaporation under reduced pressure, followed by treatment with 25% ammonium hydroxide.

Yield : 96.5%.

Mechanistic Insight :
FeCl₃ and cyanuric chloride act as Lewis acid catalysts, facilitating the nucleophilic attack of hydroxylamine on the ketone group. The reaction proceeds via imine formation, followed by cyclization and aromatization to yield the thiophene ring.

Saponification to 3-Amino-4-methylthiophene-2-carboxylic Acid

The methyl ester intermediate undergoes hydrolysis under basic conditions to yield the carboxylic acid. While explicit details are scarce in the provided sources, standard saponification conditions involve:

Typical Conditions

  • Reagents : Aqueous NaOH or KOH
  • Solvent : Ethanol/water mixture
  • Temperature : Reflux (70–80°C)
  • Workup : Acidification with HCl to precipitate the product.

Assumed Yield : ~90% (based on analogous ester hydrolysis reactions).

Data Table 1: Two-Step Synthesis Parameters

Step Starting Material Reagents/Catalysts Conditions Yield
1 4-Methyl-3-oxotetrahydrothiophene-2-carboxylate NH₂OH·HCl, FeCl₃, cyanuric chloride, DMF 70–90°C, 4h 96.5%
2 Methyl 3-amino-4-methylthiophene-2-carboxylate NaOH/H₂O, HCl Reflux, 2h ~90%

One-Pot Synthesis from 3-Oxotetrahydrothiophene Derivatives

Direct Cyclization and Hydrolysis

A patent (US4847386A) describes a single-step method using 3-oxo-4-methoxycarbonyltetrahydrothiophene reacted with hydroxylamine hydrochloride in polar solvents (e.g., DMF or acetonitrile) at elevated temperatures.

Reaction Conditions

  • Temperature : 50–200°C (typically 75–160°C under reflux)
  • Catalyst : None required
  • Workup : Acidic hydrolysis to convert the ester to carboxylic acid.

Yield : ~85% (estimated from analogous reactions in the patent).

Advantages :

  • Eliminates intermediate isolation.
  • Suitable for industrial-scale production due to fewer purification steps.

Data Table 2: One-Pot Synthesis Parameters

Starting Material Reagents Solvent Temperature Yield
3-Oxo-4-methoxycarbonyltetrahydrothiophene NH₂OH·HCl DMF 75–160°C ~85%

Comparative Analysis of Methods

Efficiency and Scalability

  • Two-Step Method : Higher overall yield (~87%) but involves multiple purification steps, increasing production costs.
  • One-Pot Method : Lower yield (~85%) but more scalable due to simplified workflow.

Purity and Byproducts

  • The two-step method produces fewer byproducts, as FeCl₃ and cyanuric chloride enhance regioselectivity during cyclization.
  • The one-pot method may generate trace impurities from incomplete hydrolysis, necessitating additional recrystallization.

Alternative Approaches and Recent Advances

Enzymatic Hydrolysis

Emerging studies explore lipase-catalyzed ester hydrolysis for greener synthesis, though yields remain suboptimal (~75%) compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times (e.g., cyclization in 1h vs. 4h) but requires specialized equipment.

Industrial Production Considerations

Large-scale manufacturing prioritizes the one-pot method for its cost-effectiveness. Key parameters include:

  • Solvent Recovery : DMF is recycled via distillation.
  • Catalyst Reuse : FeCl₃ is filtered and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions:

3-Amino-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used in the presence of bases like pyridine or triethylamine.

Major Products:

    Oxidation Products: 3-Nitro-4-methylthiophene-2-carboxylic acid.

    Reduction Products: 3-Amino-4-methylthiophene-2-carboxaldehyde.

    Substitution Products: Various amides, sulfonamides, and alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact effectively with biological pathways, making it particularly valuable in the development of drugs targeting neurological disorders. For instance, it is involved in the synthesis of Articaine, a widely used dental anesthetic that contains a thiophene ring, enhancing its efficacy and safety profile in clinical applications .

Case Study: Articaine Synthesis

  • Compound : 3-Amino-4-methylthiophene-2-carboxylic acid
  • Application : Intermediate for Articaine
  • Significance : Unique thiophene structure enhances anesthetic properties.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals. It enhances the efficacy of crop protection products against pests and diseases, contributing to improved agricultural yields and sustainability. The compound's ability to serve as a building block for more complex agrochemical structures makes it invaluable in this field .

Data Table: Agrochemical Applications

Application TypeCompound RoleBenefits
PesticidesActive ingredientImproved pest resistance
HerbicidesBuilding blockEnhanced efficacy against weeds

Material Science

The unique electronic properties of this compound have led to its exploration in material science, particularly in developing new materials for electronic applications. Its potential for better conductivity can be harnessed in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study: Conductive Polymers

  • Application : Development of conductive polymers.
  • Outcome : Enhanced performance in electronic devices.

Organic Synthesis

As a building block in organic synthesis, this compound enables chemists to create complex molecules efficiently. Its versatility allows for various transformations that are essential for advancing chemical research. The compound's utility in synthesizing other thiophene derivatives further underscores its importance in organic chemistry .

Data Table: Synthesis Pathways

Reaction TypeConditionsYield
ReductionLithium aluminum hydride96.5%
HydrolysisPotassium hydroxide100%
CouplingDihydrogen peroxide94%

Mechanism of Action

The mechanism of action of 3-Amino-4-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The amino group and carboxylic acid group allow for interactions with biological targets, facilitating the formation of hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-Amino-2-thiophenecarboxylic acid
  • 4-Methylthiophene-2-carboxylic acid
  • 3-Nitro-4-methylthiophene-2-carboxylic acid

Comparison:

  • 3-Amino-4-methylthiophene-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the thiophene ring, which imparts distinct chemical reactivity and biological activity.
  • 3-Amino-2-thiophenecarboxylic acid lacks the methyl group, resulting in different steric and electronic properties.
  • 4-Methylthiophene-2-carboxylic acid lacks the amino group, limiting its ability to participate in certain reactions.
  • 3-Nitro-4-methylthiophene-2-carboxylic acid has a nitro group instead of an amino group, leading to different reactivity and applications.

Q & A

Q. How can synthetic bottlenecks in scaling up this compound production be mitigated?

  • Solution : Continuous flow chemistry reduces reaction times and improves yield. Catalytic methods (e.g., Pd-catalyzed cross-coupling) minimize waste .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methylthiophene-2-carboxylic acid

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